Disuccinimidyl tartrate

Overview

Description

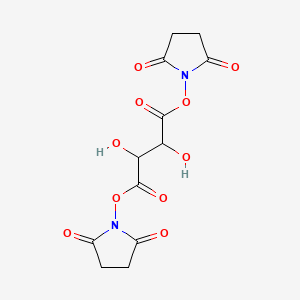

Disuccinimidyl tartrate (DST) is a water-soluble crosslinker that contains amine-reactive N-hydroxysuccinimide (NHS) ester ends around a 4-atom spacer arm . It’s commonly used to crosslink two interacting proteins, and later releasing the interaction through cleavage of the linker . The central diol of DST can be cleaved by periodate oxidation .

Synthesis Analysis

DST is synthesized with amine-reactive NHS ester ends around a 4-atom spacer arm . It’s soluble in DMSO or DMF at a concentration of approximately 10 mM (3 mg/mL) .Molecular Structure Analysis

DST contains a total of 37 bonds; 25 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 double bonds, 2 five-membered rings, 2 hydroxylamines (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis

DST is a homobifunctional crosslinker that contains amine-reactive NHS ester groups . It’s commonly used for conjugating radiolabeled ligands to cell surface receptors . DST must first be dissolved in an organic solvent, such as DMSO or DMF, then added to the aqueous reaction mixture .Physical And Chemical Properties Analysis

DST is a powder with a molecular weight of 344.24 . It’s soluble in DMSO or DMF at a concentration of approximately 10 mM (3 mg/mL) . DST is sensitive to moisture .Scientific Research Applications

Biodegradable Diblock Copolymers

Disuccinimidyl tartrate is used in creating a new class of diblock copolymers synthesized from biodegradable poly(lactic acid) and poly(ethylene glycol)monoamine. These polymers, activated by attaching linkers like disuccinimidyl tartrate, aim to suppress unspecific protein adsorption and enable binding of bioactive molecules for surface modification. This is particularly useful in tissue engineering applications where immobilized cell adhesion peptides or growth factors control cell behavior (Teßmar, Mikos, & Göpferich, 2002).

Tissue Adhesives and Biocompatibility

Disuccinimidyl tartrate, when combined with hydrophobically modified gelatin, forms novel tissue adhesives. These adhesives have demonstrated enhanced bonding strength, tissue-penetrating capability, and biocompatibility, making them potential candidates for clinical applications (Matsuda, Inoue, & Taguchi, 2012).

Catheter Infection Prevention

In the field of medical device safety, a biodegradable tissue adhesive composed of disuccinimidyl tartrate and human serum albumin has been developed to reduce catheter infection. This adhesive demonstrates good bonding with collagen-based casings and mild tissue reaction, indicating its efficacy in preventing infection in implanted catheters (Taguchi et al., 2014).

Protein Structure Analysis

In protein chemistry, disuccinimidyl tartrate is utilized in chemical crosslinking studies to determine the spatial arrangement of proteins. For example, it has been used to define the relative positions of antiparallel coiled coils in the desmin protofilament unit, contributing to the understanding of muscle contractile proteins (Geisler, 1993).

Crosslinking in Enzyme Studies

Disuccinimidyl tartrate is also applied in enzyme studies, as seen in the cross-linking of ubiquinone cytochrome c reductase (complex III) from beef heart mitochondria. This helps in understanding the near-neighbor relationships of polypeptides within the complex, crucial for biochemical and pharmacological studies (Smith, Capaldi, Muchmore, & Dahlquist, 1978).

Mechanism of Action

Target of Action

Disuccinimidyl tartrate (DST) is a homobifunctional crosslinker that primarily targets primary amines . These primary amines are present on the side chain of lysine (K) residues and the N-terminus polypeptides . The primary amines are crucial for protein structure and function, making them an ideal target for DST.

Mode of Action

DST contains amine-reactive N-hydroxysuccinimide (NHS) ester groups . These NHS esters react with the primary amines to form stable amide bonds, resulting in the release of N-hydroxysuccinimide . This reaction proceeds efficiently in pH 7-9 buffers . The formation of these bonds allows DST to crosslink proteins, facilitating the identification of relationships between near-neighbor proteins and ligand-receptor interactions .

Biochemical Pathways

The crosslinking action of DST can affect multiple biochemical pathways by altering protein structures and interactions . By crosslinking proteins, DST can influence the spatial organization of proteins, which is crucial for the efficiency of many biochemical pathways . .

Pharmacokinetics

DST is lipophilic and membrane-permeable . DST must first be dissolved in an organic solvent, such as DMSO or DMF, then added to the aqueous reaction mixture . .

Result of Action

The result of DST’s action is the formation of stable amide bonds between proteins, which can alter protein conformation and interactions . This can have various molecular and cellular effects, depending on the proteins involved. For example, DST is commonly used for conjugating radiolabeled ligands to cell surface receptors , which can influence cell signaling and other cellular processes.

Action Environment

The action of DST is influenced by several environmental factors. For instance, the reaction of DST with primary amines proceeds efficiently in pH 7-9 buffers . Hydrolysis of the NHS ester is a competing reaction and increases with increasing pH . Moreover, DST is moisture-sensitive, and it is recommended to store DST desiccated at 4°C . The solvent used to dissolve DST (such as DMSO or DMF) can also influence its action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVYSVARUKNFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disuccinimidyl tartrate | |

CAS RN |

77658-91-4 | |

| Record name | Disuccinimidyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline](/img/structure/B3043107.png)

![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3043117.png)

![5,6,7,8-Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine](/img/structure/B3043121.png)